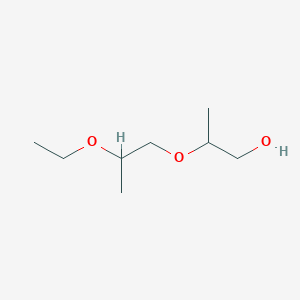
4,7,8-Trichloroquinoline
概要
説明
4,7,8-Trichloroquinoline is a halogenated heterocyclic compound with the molecular formula C9H4Cl3N and a molecular weight of 232.49 g/mol It is a derivative of quinoline, characterized by the presence of three chlorine atoms at the 4th, 7th, and 8th positions on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 4,7-dichloroquinoline with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at elevated temperatures (80-120°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: 4,7,8-Trichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline oxides, and reduced quinoline derivatives.
科学的研究の応用
4,7,8-Trichloroquinoline has several scientific research applications:
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7,8-Trichloroquinoline involves its interaction with specific molecular targets and pathways. For instance, similar compounds like chloroquine inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the death of the parasite . The exact molecular targets and pathways for this compound are still under investigation.
類似化合物との比較
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
4,6,7-Trichloroquinoline: Another halogenated quinoline with similar chemical properties.
2-Methyl-4,7,8-Trichloroquinoline:
Uniqueness: 4,7,8-Trichloroquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and potential applications. Its distinct structure allows for selective reactions and the formation of unique derivatives not easily accessible with other similar compounds.
特性
IUPAC Name |
4,7,8-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPDTYVUKZTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589021 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17999-80-3 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17999-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the rationale behind synthesizing 4,7,8-trichloroquinoline in the context of antimalarial drug discovery?
A1: Previous research indicated that 7-substituted-4-aminoquinoline derivatives exhibited promising antimalarial activity, sometimes surpassing that of quinacrine []. The researchers aimed to investigate the impact of dihalogen substitution in the benzenoid ring on antimalarial activity. Specifically, they wanted to synthesize this compound to evaluate the effect of having chlorine atoms at the 4, 7, and 8 positions of the quinoline structure on its antimalarial properties. This was part of a broader effort to explore structure-activity relationships and potentially identify more potent antimalarial compounds.
Q2: How was the structure of this compound confirmed in the study?
A2: The researchers confirmed the structure of 4,6,7-trichloroquinoline, an isomer of this compound, by oxidizing it with potassium permanganate []. This reaction yielded the known compound 4,6-dichloroanthranilic acid, confirming the positions of the chlorine atoms in the starting trichloroquinoline. Although the abstract doesn't explicitly describe the structure confirmation of this compound, it's plausible that a similar oxidation strategy, leading to a different dichloroanthranilic acid isomer, was employed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)
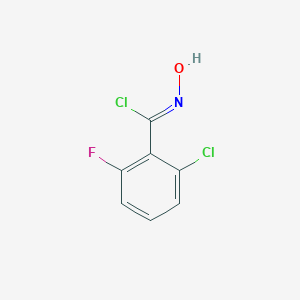
![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)
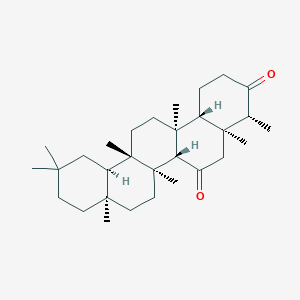
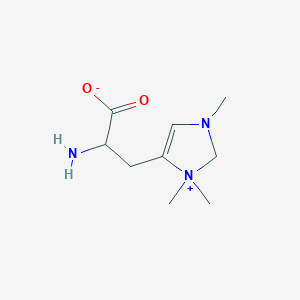
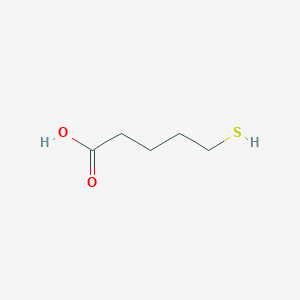
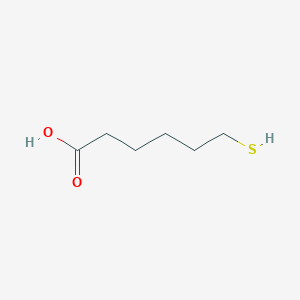
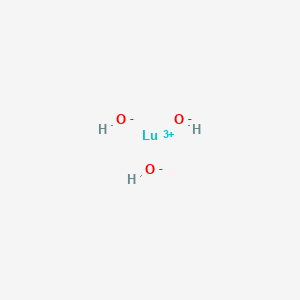
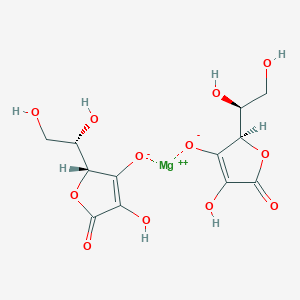
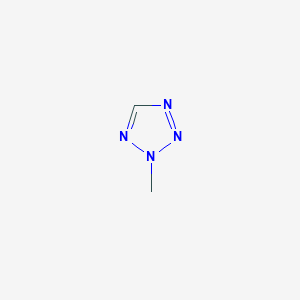
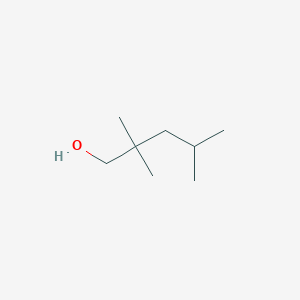
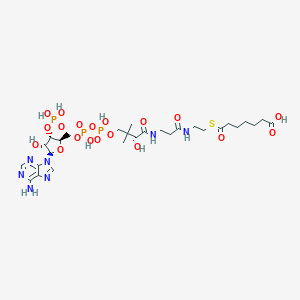
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
